molecular formula C22H28NO3+ B1200655 Benzilonium CAS No. 16175-92-1

Benzilonium

Katalognummer: B1200655
CAS-Nummer: 16175-92-1
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: ZKCWITXZGWUJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzilonium is a quaternary ammonium compound recognized for its anticholinergic properties and is primarily investigated for its action on the alimentary tract . Its pharmacological classification places it among synthetic antichergolinergics, indicating its research value in studies related to gastrointestinal function and metabolism . The chemical structure of this compound is defined by the IUPAC name 1,1-Diethyl-3-[2-hydroxy(diphenyl)acetoxy]pyrrolidinium and a molecular formula of C22H28NO3+ . Key identifiers include the CAS Registry Number 16175-92-1 and the UNII GY56LQX77B . Researchers can access this compound for investigative purposes, with its primary application in preclinical and pharmacological research. This product is intended For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

16175-92-1

Molekularformel

C22H28NO3+

Molekulargewicht

354.5 g/mol

IUPAC-Name

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1

InChI-Schlüssel

ZKCWITXZGWUJAV-UHFFFAOYSA-N

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

Kanonische SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

Andere CAS-Nummern

16175-92-1

Herkunft des Produkts

United States

Foundational & Exploratory

Discovery and development of Benzilonium for gastrointestinal disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Development of Benzilonium for Gastrointestinal Disorders

Foreword

This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, a quaternary ammonium anticholinergic agent, for the treatment of gastrointestinal (GI) disorders. As a Senior Application Scientist, the objective is to move beyond a simple recitation of facts and provide a narrative grounded in scientific integrity. This document will explore the causal reasoning behind experimental designs, the pharmacological principles that guided its development, and the clinical rationale for its use. We will delve into its molecular mechanism, the significance of its chemical structure, and the preclinical and clinical journey that defines its therapeutic profile.

The Therapeutic Challenge: Unmet Needs in Spasmodic GI Disorders

Gastrointestinal disorders characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS), present a significant clinical challenge.[1] These conditions are driven by a complex interplay of factors, including visceral hypersensitivity and dysregulated GI motility.[2] A key therapeutic strategy involves the modulation of the parasympathetic nervous system, which plays a crucial role in stimulating gut motility and secretions. The neurotransmitter acetylcholine, acting on muscarinic receptors, is a primary driver of these functions. Therefore, agents that can selectively antagonize these receptors in the gut without producing systemic, particularly central nervous system (CNS), side effects are of high therapeutic value.

This compound: Chemical and Pharmacological Profile

This compound emerged as a candidate to meet this need. It is a synthetic quaternary ammonium compound designed for targeted peripheral action.[3]

Physicochemical Properties

The properties of this compound Bromide are central to its formulation and biological activity. Its quaternary ammonium structure confers a permanent positive charge, making it highly water-soluble and limiting its ability to cross lipid membranes, such as the blood-brain barrier.[3][4]

PropertyValueSource
Chemical Name This compound bromide[3]
CAS Number 1050-48-2 (bromide salt)[3]
Molecular Formula C22H28BrNO3[3]
Molecular Weight 434.37 g/mol [3]
Appearance Light brown solid[3]
Solubility Water-soluble[3]
Pharmacodynamics: Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the GI tract, M3 receptors are predominantly located on smooth muscle cells and secretory glands.

Causality of Action: By binding to these receptors, this compound prevents acetylcholine from initiating the intracellular signaling cascade (typically involving Gq proteins, phospholipase C, and subsequent calcium release) that leads to muscle contraction and glandular secretion.[5] This competitive antagonism results in a dose-dependent reduction in the tone and motility of the GI smooth muscle, providing a spasmolytic effect.[6] This targeted action addresses the underlying hypermotility that contributes to symptoms like abdominal pain and cramping in disorders like IBS.[5][7]

cluster_0 Cholinergic Neuromuscular Junction (Gut) cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds SMC Smooth Muscle Cell M3R->SMC Activates Gq Pathway Blocked No Signal Transduction M3R->Blocked Contraction Muscle Contraction SMC->Contraction Ca²⁺ Influx This compound This compound This compound->M3R Competitive Antagonist Conceptual Synthesis Workflow for a Quaternary Ammonium Salt TertiaryAmine Tertiary Amine (e.g., N,N-dialkylamine derivative) Reaction Alkylation (SN2 Reaction) Solvent (e.g., Ethanol, Acetonitrile) Heat (Reflux) TertiaryAmine->Reaction AlkylHalide Alkylating Agent (e.g., Benzyl Bromide derivative) AlkylHalide->Reaction Crude Crude Quaternary Ammonium Bromide Salt Reaction->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Bromide Purification->Final

Sources

Benzilonium's selectivity for muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profiling of Benzilonium: Muscarinic Subtype Selectivity and Peripheral Restriction

Executive Summary this compound bromide is a potent, quaternary ammonium antimuscarinic agent historically utilized for gastrointestinal disorders. Unlike tertiary amines (e.g., atropine), this compound is defined by its permanent positive charge, which restricts its distribution to the periphery. This technical guide outlines the molecular pharmacology of this compound, clarifying its receptor subtype selectivity profile—or lack thereof—and detailing the specific experimental protocols required to characterize such ligands in a modern drug discovery context.

Molecular Mechanism & Structural Pharmacology

1.1 The Quaternary Benzilate Pharmacophore this compound belongs to the class of N-substituted pyrrolidinyl benzilates . Its structure consists of a bulky diphenyl-glycolate (benzilate) head group and a quaternary pyrrolidinium nitrogen.

  • Orthosteric Binding: The benzilate moiety binds deeply within the orthosteric site of the muscarinic acetylcholine receptor (mAChR), engaging in hydrophobic interactions with a cluster of aromatic residues (Tyrosine/Tryptophan cage) common to all five subtypes (M1–M5).

  • The Ionic Lock: The quaternary nitrogen forms a high-affinity electrostatic interaction with the conserved Aspartate residue (Asp105 in M1, Asp113 in M3) in Transmembrane Domain 3 (TM3).

1.2 Selectivity Profile: Kinetic vs. Thermodynamic A critical distinction for researchers is that this compound exhibits distributional selectivity , not binding selectivity .

  • Receptor Binding: Like most classic benzilates (e.g., N-methylscopolamine), this compound displays high affinity (

    
     in the sub-nanomolar range) for all five muscarinic subtypes. It does not significantly discriminate between M1, M2, and M3 receptors at the binding site.
    
  • Functional Selectivity: Its clinical "selectivity" for GI spasms (M3-mediated) over CNS effects (M1-mediated cognitive impact) is purely a function of the Blood-Brain Barrier (BBB). The quaternary charge prevents passive diffusion into the CNS.

Comparative Affinity Data

The following data summarizes the pharmacological profile of this compound compared to reference standards. Note that while modern recombinant


 values for this compound are rare in public literature, its behavior is pharmacologically identical to the Quaternary Benzilate  class (e.g., Methylscopolamine).

Table 1: Representative Binding & Functional Profile

ParameterThis compound (Quaternary)Atropine (Tertiary Standard)Darifenacin (M3 Selective)
M1 Affinity (

)
~9.0 - 9.5 (High)9.07.8
M2 Affinity (

)
~9.0 - 9.5 (High)8.87.0
M3 Affinity (

)
~9.2 - 9.8 (High)9.19.0
Selectivity Ratio Non-Selective (< 3-fold)Non-Selective>50-fold (M3 vs M2)
Functional Potency (

)
8.5 - 9.0 (Guinea Pig Ileum)8.99.2
CNS Penetration NegligibleHighLow/Moderate

Note:


 values are negative log of the inhibition constant. Higher numbers indicate higher affinity.

Experimental Protocols for Profiling

To validate the selectivity profile of a this compound-like ligand, the following self-validating workflows are recommended.

Protocol A: Radioligand Binding Assay (Equilibrium Dissociation)

Objective: Determine the intrinsic affinity (


) for cloned human M1–M5 receptors.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with cDNA encoding human M1, M2, or M3 receptors.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM

      
      , pH 7.4).
      
    • Centrifuge at 40,000 x g for 20 min; resuspend pellet. Critical: Repeat wash to remove endogenous acetylcholine.

  • Incubation:

    • Ligand:

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM (approx.
      
      
      ).
    • Competitor: this compound bromide (10 pM to 10 µM, 10-point curve).

    • Non-Specific Control: Atropine (1 µM).

    • Incubate for 120 mins at 25°C to ensure equilibrium (quaternary compounds have slow off-rates).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of cationic drugs).

  • Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Shield Assay (Guinea Pig Ileum)

Objective: Determine the functional antagonism (


) in native tissue (M3 dominant).
  • Tissue Setup: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g tension; equilibrate for 60 mins.

  • Agonist Curve (Control): Generate a cumulative concentration-response curve (CRC) for Carbachol. Wash tissue.

  • Antagonist Incubation: Incubate this compound (e.g., 10 nM) for 30 minutes .

    • Note: The 30-min incubation is vital for quaternary drugs to reach equilibrium in deep tissue compartments.

  • Agonist Curve (Test): Repeat Carbachol CRC in the presence of this compound.

  • Calculation: Measure the dose-ratio (DR) shift. Plot log(DR-1) vs. -log[Antagonist] (Schild Plot). The X-intercept is the

    
    .
    

Visualization of Mechanism & Workflow

Diagram 1: The Peripheral Restriction Mechanism

This diagram illustrates why this compound affects the gut (M3) but spares the brain (M1), despite having high affinity for both.

Benzilonium_Mechanism cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (BBB) cluster_cns Central Nervous System cluster_pns Peripheral Tissue (Gut/Smooth Muscle) Benz This compound (+) TightJunction Tight Junctions (Impermeable to Ions) Benz->TightJunction Blocked M3_PNS M3 Receptor (Contraction) Benz->M3_PNS High Affinity Binding M1_CNS M1 Receptor (Cognition) Effect_CNS No Cognitive Impairment M1_CNS->Effect_CNS Unoccupied Effect_PNS Antispasmodic Effect M3_PNS->Effect_PNS Inhibition

Caption: this compound's quaternary charge prevents BBB penetration, restricting high-affinity blockade to peripheral M3 receptors.

Diagram 2: M3 Receptor Signaling Blockade

The molecular cascade inhibited by this compound in smooth muscle cells.

M3_Signaling ACh Acetylcholine M3 M3 Receptor (GPCR) ACh->M3 Activate Benz This compound Benz->M3 Competitive Blockade Gq Gq Protein M3->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release ER->Ca Efflux Contract Smooth Muscle Contraction Ca->Contract MLCK Activation

Caption: this compound competitively antagonizes the M3-Gq-PLC pathway, preventing IP3-mediated calcium release and muscle contraction.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290.

  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219–233.

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists.[1][2][3][4][5] Molecules, 6(3), 142-193. (Review of structural classes including benzilates).

  • PubChem Database. this compound Bromide (CID 13988). National Center for Biotechnology Information.

  • IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: Antagonists. (General reference for quaternary antagonist profiles).

Sources

A Guide to the Indispensable Role of the Quaternary Ammonium Moiety in Benzilonium's Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzilonium, a peripherally acting anticholinergic agent, owes its therapeutic efficacy and safety profile almost entirely to a single, defining structural feature: its quaternary ammonium group. This permanent positive charge is not a mere structural footnote; it is the master key that dictates the molecule's interaction with its target receptor and governs its journey through the body. This guide dissects the critical role of this moiety, exploring how it anchors the drug to the muscarinic receptor through powerful cation-π interactions and simultaneously limits its ability to cross biological membranes, thereby minimizing central nervous system side effects. We will delve into the pharmacodynamic and pharmacokinetic consequences of this charged group, supported by structure-activity relationship data and detailed experimental protocols for assessing receptor affinity and functional antagonism.

Introduction to this compound: A Peripherally-Focused Antimuscarinic

This compound is a synthetic quaternary ammonium compound classified as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Clinically, it has been used to treat conditions characterized by smooth muscle spasm and hypermotility in the gastrointestinal tract, such as peptic ulcers and irritable bowel syndrome. Its mechanism of action involves blocking the effects of the neurotransmitter acetylcholine at parasympathetic neuroeffector junctions.

The therapeutic utility of this compound and similar quaternary ammonium anticholinergics lies in their ability to produce potent effects on peripheral systems (e.g., the gut, salivary glands) while having minimal impact on the central nervous system (CNS).[1] This peripheral selectivity is a direct consequence of the drug's chemical structure, specifically the permanently charged quaternary ammonium head.

The Quaternary Ammonium Group: A Nexus of Physicochemical and Pharmacological Properties

The structure of this compound features a bulky diphenylacetate ester group, a short carbon linker, and a diethylmethylcyclohexylammonium group. It is this last component—the quaternary ammonium—that is the focal point of its activity.

dot graph "Benzilonium_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} endom Caption: Chemical structure of this compound highlighting the quaternary ammonium group.

Unlike tertiary amines, which can exist in both protonated (charged) and unprotonated (neutral) forms depending on the pH, the nitrogen atom in a quaternary ammonium compound is permanently bonded to four carbon substituents. This results in a fixed, delocalized positive charge, rendering the molecule a cation at all physiological pH values. This permanent charge has two profound and interconnected consequences:

  • Pharmacodynamic Anchor: The positive charge is essential for high-affinity binding to the target muscarinic receptor.[2][3][4]

  • Pharmacokinetic Barrier: The charge and associated high polarity significantly impede the molecule's ability to cross lipid-rich biological membranes, such as the gastrointestinal lining and the blood-brain barrier.[1]

Pharmacodynamics: The Cation-π Interaction as the Linchpin of Activity

The primary mechanism by which this compound and other cholinergic ligands bind to muscarinic receptors is through a powerful, non-covalent force known as the cation-π interaction .[5][6][7][8][9]

The orthosteric binding site of mAChRs, where acetylcholine and its antagonists bind, is not characterized by an abundance of anionic amino acid residues as one might expect. Instead, it features a "box" of aromatic amino acid residues, primarily Tryptophan (Trp) and Tyrosine (Tyr).[5] The electron-rich faces of these aromatic rings create a region of negative electrostatic potential. The positively charged quaternary nitrogen of this compound is drawn to this region, forming a strong, stabilizing cation-π bond.[5][6][7][8][9] This interaction is a major contributor to the binding energy and affinity of the ligand for the receptor.[8][9]

dot graph "Cation_Pi_Interaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];

} endom Caption: this compound's binding mechanism at the muscarinic receptor.

While the cation-π interaction is paramount, secondary ionic interactions with anionic residues, such as a conserved Aspartate (Asp) residue, may also contribute to stabilizing the ligand-receptor complex.[5] The large, bulky acyl groups of the molecule are thought to bind to accessory regions outside the primary acetylcholine binding site, effectively acting as an "umbrella" that blocks agonist access.[3]

Structure-Activity Relationship (SAR): Quaternary vs. Tertiary Amines

The indispensable nature of the quaternary ammonium group is clearly demonstrated by comparing the activity of quaternary anticholinergics with their tertiary amine analogues. In general, converting a tertiary amine anticholinergic to its quaternary ammonium derivative markedly increases its antimuscarinic potency.[3] This is because the permanent charge ensures optimal interaction with the receptor binding site. Tertiary amines, which must be protonated to become charged, are less potent in part because a fraction of the molecules will be in the uncharged state and thus unable to form the critical cation-π bond.

Compound TypeKey Structural FeatureReceptor Binding Affinity (Ki)CNS Penetration
Quaternary Ammonium (e.g., this compound) Permanent Positive Charge (R₄N⁺)HighLow
Tertiary Amine Analogue Reversibly Protonated (R₃NH⁺ ⇌ R₃N)Moderate to HighHigh

This table provides a generalized comparison. Specific Ki values would be determined experimentally.

Pharmacokinetics: The "Charge" as a Double-Edged Sword

The same permanent positive charge that confers high receptor affinity also severely restricts the molecule's movement across biological membranes. This is a classic example of a structure-pharmacokinetics relationship.[10][11]

  • Absorption: Quaternary ammonium compounds like this compound are poorly and erratically absorbed from the gastrointestinal tract.[1] Their high polarity and fixed charge prevent efficient passive diffusion across the lipid bilayer of intestinal epithelial cells. This results in low oral bioavailability.

  • Distribution: Once in the systemic circulation, this compound's distribution is largely confined to the extracellular space. Crucially, it does not readily cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that effectively excludes polar and charged molecules from entering the CNS. This property is the cornerstone of this compound's favorable side-effect profile, as it minimizes CNS-related anticholinergic effects like drowsiness, confusion, and memory impairment that are common with tertiary amine anticholinergics (e.g., atropine).

  • Elimination: Elimination of quaternary ammonium compounds occurs through a combination of renal and hepatic pathways. Renal clearance often involves active tubular secretion in addition to glomerular filtration.[10] Biliary excretion can also be a significant route, particularly for higher molecular weight compounds.[10]

Experimental Methodologies for Characterization

To quantitatively assess the role of the quaternary ammonium structure, two primary experimental approaches are employed: radioligand binding assays to determine receptor affinity and in vitro functional assays to measure antagonism.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol determines the affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a known high-affinity radioligand.

Principle: The assay measures the displacement of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) from mAChRs by increasing concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[12]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in mAChRs (e.g., rat cerebral cortex, or cells expressing a specific mAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a standard antagonist (e.g., 1 µM Atropine).

      • Competition Binding: Membranes + Radioligand + increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • The radioligand (e.g., [³H]NMS) is used at a fixed concentration, typically near its Kd value.[13]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

dot graph "Radioligand_Binding_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Antagonism Assay (Schild Analysis)

This protocol determines the potency of this compound as a functional antagonist and verifies its mechanism as competitive.

Principle: Schild analysis quantifies the potency of a competitive antagonist by measuring the parallel rightward shift it causes in the concentration-response curve of an agonist.[14][15] The analysis yields a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a 2-fold increase in agonist concentration to produce the same response.[14] For a simple competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[15]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Isolate a smooth muscle preparation that expresses mAChRs (e.g., guinea pig ileum) and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

    • Connect the tissue to an isometric force transducer to record contractions.

  • Agonist Concentration-Response Curve (Control):

    • Allow the tissue to equilibrate under a resting tension.

    • Perform a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol or acetylcholine).

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist.

    • Introduce a fixed, known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

  • Second Agonist Curve:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat steps 3 and 4 using at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Create a Schild Plot : Plot log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform linear regression on the plotted points.

    • The pA₂ value is determined from the x-intercept of the regression line.[16]

    • The slope of the regression line is determined. A slope of approximately 1.0 is indicative of competitive antagonism.[15] Slopes deviating significantly from 1 may suggest non-competitive mechanisms or experimental artifacts.[15][17]

Conclusion and Future Perspectives

The quaternary ammonium structure is the single most important determinant of this compound's pharmacological identity. It serves as the pharmacodynamic anchor, enabling high-affinity binding to muscarinic receptors through potent cation-π interactions. Simultaneously, it acts as a pharmacokinetic gatekeeper, limiting systemic absorption and preventing entry into the central nervous system. This dual function creates a peripherally selective anticholinergic agent with a favorable safety profile.

The principles elucidated by studying this compound and its charged moiety continue to inform modern drug design. The deliberate inclusion of a permanent charge remains a key strategy for developing peripherally restricted drugs, minimizing off-target CNS effects, and improving the therapeutic index of medications targeting peripheral receptors.

References

  • Neef, C., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 111–118. [Link]

  • Neef, C., Oosting, R., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 103–110. [Link]

  • Inxight Drugs. (n.d.). Benzalkonium Bromide. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Cation-π interactions and their functional roles in membrane proteins. Channels, 7(3), 186-193. [Link]

  • Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.14. [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • Li, X., et al. (2021). Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms. Journal of Cellular and Molecular Medicine, 25(5), 2538–2553. [Link]

  • JoVE. (2025). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Cation–π interaction. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SAR (Structure activity relationship) of directly acting cholinergic Drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Z-H. Song, et al. (1995). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Zhongguo Yao Li Xue Bao, 16(5), 385-388. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Dougherty, D. A. (2007). The Cation-π Interaction. Accounts of Chemical Research, 40(10), 885-893. [Link]

  • Abood, L. G., & Biel, J. H. (1962). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. International review of neurobiology, 4, 217-273. [Link]

  • MDPI. (2019). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. Molecules, 24(12), 2297. [Link]

  • Dougherty, D. A. (2013). The Cation−π Interaction. Accounts of Chemical Research, 46(4), 885-893. [Link]

  • Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. [Link]

  • ChemRxiv. (2023). A Short Overview of Benzalkonium Chloride in Pharmaceutical Sector: Safety, Environmental Impact and Alternatives. [Link]

  • Janković, S. M., & Prostran, M. (2002). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica et Pharmacologica Acta, 38(1), 1-5. [Link]

  • ACS Publications. (2024). In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry. Environmental Science & Technology. [Link]

  • King's College London Research Portal. (2019). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. [Link]

  • Discovery on Target. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Competitive Antagonism. Retrieved from [Link]

  • ResearchGate. (2025). The Cation−π Interaction. Retrieved from [Link]

  • Kenakin, T. P. (1986). The effects on Schild regressions of antagonist removal from the receptor compartment by a saturable process. The Journal of pharmacology and experimental therapeutics, 238(3), 843-851. [Link]

  • ResearchGate. (n.d.). Schild plots are shown in this graph for desloratadine and... | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists.
  • Taylor & Francis Online. (2025). Perspectives on safety of quaternary ammonium compounds (QACs). Critical Reviews in Toxicology. [Link]

  • MDPI. (2024). Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. International Journal of Molecular Sciences, 25(12), 6439. [Link]

  • ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(19), 7645–7665. [Link]

  • Frontiers. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy, 3, 972233. [Link]

Sources

Initial Toxicological Screening of Benzilonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Benzilonium bromide (CAS: 1050-48-2) is a quaternary ammonium anticholinergic agent historically developed for the management of peptic ulcers and gastrointestinal hypermotility (Brand name: Portyn).[1] Chemically identified as 1,1-diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium bromide , its therapeutic value lies in its potent peripheral antimuscarinic activity.

Unlike tertiary amines (e.g., atropine), the permanent positive charge of the quaternary nitrogen in this compound bromide limits its ability to cross the blood-brain barrier (BBB). This structural feature theoretically isolates its toxicity profile to the peripheral nervous system, minimizing central anticholinergic syndrome (delirium, hallucinations). However, this does not negate the risk of severe peripheral toxicity, including cardiovascular collapse and neuromuscular blockade at supratherapeutic doses.

This guide outlines a modern, self-validating screening workflow to assess the initial toxicological profile of this compound bromide, integrating historical data with current OECD regulatory standards.

Physicochemical & Biological Profile
ParameterData / Characteristic
Chemical Structure Pyrrolidinium-based quaternary ammonium salt
Molecular Weight 434.37 g/mol
Mechanism of Action Competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs), primarily M1 and M3 subtypes in the GI tract.
Historical LD50 (Rat, Oral) 1.86 g/kg (Reichertz & Schliva, 1962)
Primary Toxicity Risk Peripheral Anticholinergic Toxidrome (Tachycardia, Ileus, Urinary Retention)
Solubility High water solubility (Bromide salt); facilitates aqueous formulation for dosing.

Mechanism of Toxicity & Signaling Pathways

To design an effective screening protocol, one must understand the "Target vs. Off-Target" toxicity. This compound's primary toxicity is an extension of its pharmacology (On-Target Toxicity).

Pathway Visualization

The following diagram illustrates the blockade of M3 receptors and the resulting physiological cascades that define both efficacy and toxicity.

Benzilonium_MOA This compound This compound Bromide (Quaternary Ammonium) M3_Receptor M3 Muscarinic Receptor (Gq-Coupled) This compound->M3_Receptor Competitive Blockade Cardiac Cardiac M2 Blockade (Tachycardia) This compound->Cardiac Off-Target: Vagolytic Effect PLC Phospholipase C (PLC) M3_Receptor->PLC Inhibits Activation ACh Acetylcholine (Endogenous Ligand) ACh->M3_Receptor Activates IP3_DAG IP3 / DAG Pathway PLC->IP3_DAG Downregulates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Reduces Smooth_Muscle Smooth Muscle Relaxation (Gut) Ca_Release->Smooth_Muscle Therapeutic: Reduced Motility Salivary Salivary Gland Inhibition Ca_Release->Salivary Toxic: Xerostomia

Figure 1: Mechanism of Action and Toxicity Pathways. This compound competitively antagonizes ACh at muscarinic receptors. While M3 blockade treats ulcers, concurrent M2 blockade in the heart drives the primary toxicity risk: tachycardia.

In Vitro Screening Protocols (Tier 1)

Before in vivo administration, verify target selectivity and rule out catastrophic off-target effects (e.g., hERG inhibition).

hERG Channel Inhibition (Cardiotoxicity)

Quaternary ammonium compounds are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

  • Protocol: Automated Patch Clamp (CHO cells stably expressing hERG).

  • Concentration Range: 0.1 µM to 100 µM.

  • Positive Control: E-4031 (Known hERG blocker).

  • Acceptance Criteria: IC50 > 30 µM is desirable. If IC50 < 10 µM, in vivo telemetry is mandatory in Tier 2.

Muscarinic Subtype Selectivity (M1-M5)

Confirm the "peripheral" hypothesis by assessing binding affinity.

  • Assay: Radioligand binding assay using [3H]-NMS (N-methylscopolamine).

  • Goal: Determine

    
     values for M1, M2, and M3.
    
  • Risk Logic: High affinity for M2 (Cardiac) predicts tachycardia. High affinity for M3 (Glandular/Smooth Muscle) predicts dry mouth and urinary retention.

In Vivo Acute Toxicity Screening (Tier 2)

Historical data places the oral LD50 in rats at 1.86 g/kg (Reichertz & Schliva, 1962). However, modern ethical standards (3Rs) replace the classical LD50 test with the Up-and-Down Procedure (OECD 425) .

Protocol: Modified Acute Oral Toxicity (OECD 425)

This protocol minimizes animal usage while estimating the lethal dose range and identifying the "Anticholinergic Toxidrome."

Step-by-Step Methodology:

  • Subject Selection: Female Sprague-Dawley rats (8-12 weeks), fasted overnight.

  • Dose Selection: Based on the historical LD50 of 1860 mg/kg, start conservatively at 175 mg/kg (1/10th LD50) to assess non-lethal toxicity first.

  • Administration: Oral gavage using aqueous vehicle (this compound bromide is water-soluble). Volume < 10 mL/kg.

  • Observation Period: Continuous monitoring for the first 4 hours, then daily for 14 days.

  • Escalation Logic:

    • If Animal A survives 48h with no severe distress

      
       Dose Animal B at 550 mg/kg .
      
    • If Animal B survives

      
       Dose Animal C at 1750 mg/kg .
      
    • If death occurs, reduce dose by factor of 3.2 for the next animal.

Clinical Signs: The Anticholinergic Toxidrome

Researchers must monitor for specific signs indicating M-receptor blockade overdose:

SystemClinical SignPhysiological Basis
Ocular Mydriasis (Dilated pupils)M3 blockade of iris sphincter muscle.
Secretory Xerostomia (Dry mouth/nose)M3 blockade of salivary/lacrimal glands.
Cardiac TachycardiaM2 blockade at the SA node (Vagolytic effect).
GI/GU Abdominal distension, Urinary retentionInhibition of peristalsis and detrusor contraction.
CNS Absent or MinimalQuaternary structure prevents BBB penetration (differentiates from Atropine).

Screening Workflow Diagram

This flowchart guides the decision-making process from compound acquisition to safety classification.

Screening_Workflow Start Start: this compound Bromide (CAS 1050-48-2) InSilico Step 1: In Silico Prediction (QSAR for hERG & BBB) Start->InSilico InVitro Step 2: In Vitro Profiling (hERG, Cytotoxicity, Receptor Binding) InSilico->InVitro Decision1 hERG IC50 < 10 µM? InVitro->Decision1 InVivo_Acute Step 3: Acute Oral Tox (Rat) OECD 425 (Up-and-Down) Decision1->InVivo_Acute No (Safe) Telemetry Include CV Telemetry (Monitor QT & HR) Decision1->Telemetry Yes (Risk) Obs_Tox Observation: Anticholinergic Toxidrome (Mydriasis, Tachycardia, Retention) InVivo_Acute->Obs_Tox Telemetry->InVivo_Acute Combined Study Final Final Risk Assessment Calculate Margin of Safety Obs_Tox->Final

Figure 2: Integrated Screening Workflow. The logic gate at "hERG IC50" determines the necessity of advanced cardiovascular monitoring during in vivo stages.

Scientific Integrity & Data Interpretation

Causality & Experimental Choice
  • Why OECD 425? The historical LD50 (1.86 g/kg) suggests this compound is "Harmful" (Category 4) but not "Fatal" (Category 1/2). A full lethal dose study is unethical. OECD 425 validates the range with minimal animals.

  • Why focus on Peripheral signs? The quaternary structure is the defining feature. If CNS signs (convulsions, ataxia) are observed, it suggests either BBB breakdown or impurity (presence of tertiary amine precursors).

Self-Validating Controls
  • Positive Control (In Vitro): Atropine must be run in parallel during receptor binding to normalize

    
     values.
    
  • Negative Control (In Vivo): Vehicle-only group (Water/Saline) to baseline heart rate and pupil diameter.

References

  • Reichertz, P., & Schliva, M. (1962).[1] Toxicology of 1,1-diethyl-3-hydroxypyrrolidinium bromide benzilate (this compound bromide). Arzneimittel-Forschung (Drug Research), 12, 414-416.

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.

  • Parke, Davis & Co. (1959). Portyn (this compound bromide) prescribing information.[2][3] British Medical Journal (Advertisements), 2(5156).

  • PubChem. (n.d.). This compound bromide (Compound Summary).[4][5] National Library of Medicine.

  • ICH. (2011). Guideline S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). International Council for Harmonisation.

Sources

Methodological & Application

Using Benzilonium in in vitro models of intestinal hypermotility

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Characterizing the Anticholinergic Activity of Benzilonium in In Vitro Models of Intestinal Hypermotility

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modeling Intestinal Hypermotility to Evaluate Anticholinergic Agents

Disorders of intestinal hypermotility, such as Irritable Bowel Syndrome (IBS), are characterized by dysregulated smooth muscle contractions, leading to symptoms of pain, cramping, and diarrhea.[1][2] The primary excitatory control of gastrointestinal smooth muscle is mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[3] ACh acts on muscarinic receptors, primarily the M2 and M3 subtypes, which are abundantly expressed on intestinal smooth muscle cells.[3][4][5] Stimulation of these receptors, particularly the M3 subtype, initiates a signaling cascade that increases intracellular calcium and triggers muscle contraction.[6][7]

This compound bromide is a synthetic quaternary ammonium anticholinergic agent.[8] As a muscarinic antagonist, its therapeutic potential lies in its ability to competitively block the binding of acetylcholine to its receptors on smooth muscle cells, thereby reducing the excessive contractions that characterize hypermotility disorders.

This document provides a comprehensive guide for researchers to evaluate the efficacy and potency of this compound using a classic, robust, and physiologically relevant in vitro model: the isolated guinea pig ileum preparation. The protocols detailed herein describe how to induce a state of hypermotility using an ACh challenge and how to quantify the antagonistic properties of this compound through Schild analysis, a cornerstone of pharmacological characterization.

The Molecular Target: Muscarinic Receptor Signaling in Gut Smooth Muscle

Understanding the mechanism of action of this compound requires a clear picture of its molecular target. Intestinal smooth muscle contraction is predominantly triggered by the M3 muscarinic receptor signaling pathway.[4][6]

  • Agonist Binding: Acetylcholine (ACh) binds to the M3 receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated Gq/11 protein.[7]

  • Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Calcium Mobilization: IP3 diffuses to the sarcoplasmic reticulum (SR) and binds to IP3 receptors, causing the release of stored Ca2+ into the cytoplasm.[6]

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[7]

This compound, as a competitive antagonist, is hypothesized to bind to the same site as ACh on the muscarinic receptor, preventing the initiation of this entire cascade.

Muscarinic M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound (Antagonist) This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Release Ca ↑ Intracellular Ca²⁺ SR->Ca CaM Calmodulin (CaM) Ca->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Experimental Workflow A 1. Tissue Preparation (Guinea Pig Ileum Isolation) B 2. Organ Bath Mounting & Equilibration A->B C 3. Control CRC (Cumulative ACh Dosing) B->C D 4. Washout C->D E 5. This compound Incubation (Fixed Concentration) D->E F 6. Test CRC (Cumulative ACh Dosing in presence of this compound) E->F G 7. Repeat (Steps 4-6 with different this compound concentrations) F->G H 8. Data Analysis (EC50, Dose Ratio, Schild Plot) G->H

Caption: High-level overview of the experimental workflow for Schild analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation and Mounting of the Isolated Guinea Pig Ileum

This protocol details the dissection and mounting of the ileum segment for contractile studies. [9][10][11] Materials:

  • Guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition below)

  • Isolated organ bath system with temperature control (37°C) and aeration (Carbogen: 95% O2 / 5% CO2)

  • Isotonic force transducer and data acquisition system

  • Surgical instruments (scissors, forceps)

  • Cotton or silk thread

Tyrode's Solution Composition:

Component Concentration (mM)
NaCl 137
KCl 2.7
CaCl2 1.8
MgCl2 1.0
NaH2PO4 0.4
NaHCO3 11.9

| Glucose | 5.5 |

Procedure:

  • Euthanasia: Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dissection: Perform a laparotomy to expose the abdominal cavity. Locate the ileocecal junction.

  • Isolation: Carefully dissect a 10-15 cm segment of the terminal ileum. Place the isolated segment into a petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C. [10]4. Cleaning: Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove intestinal contents.

  • Segmentation: Cut the ileum into smaller segments of 2-3 cm in length.

  • Mounting:

    • Tie one end of an ileum segment to a fixed hook or tissue holder at the bottom of the organ bath chamber.

    • Tie the other end to an isotonic force transducer.

    • Ensure the tissue is submerged in the Tyrode's solution-filled organ bath.

  • Equilibration:

    • Apply a resting tension of 0.5-1.0 g to the tissue. [9][10] * Allow the tissue to equilibrate for at least 30-60 minutes.

    • During equilibration, continuously bubble the bath with carbogen gas and maintain the temperature at 37°C. Wash the tissue with fresh Tyrode's solution every 15 minutes to remove metabolic waste and allow the tissue to stabilize. [10]

Protocol 2: Determining the Antagonistic Potency of this compound (Schild Analysis)

This protocol quantifies the ability of this compound to competitively antagonize acetylcholine-induced contractions. [9] Procedure:

  • Establish Baseline: After equilibration, record a stable baseline tension for several minutes.

  • Generate Control Acetylcholine CRC:

    • Add acetylcholine to the organ bath in a cumulative, logarithmic manner (e.g., starting from 10⁻⁹ M and increasing to 10⁻³ M).

    • Wait for the contractile response to reach a plateau at each concentration before adding the next.

    • Record the peak contractile response for each ACh concentration.

    • After the maximal response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the tension returns to the initial baseline. This may take 20-30 minutes.

  • Incubate with this compound:

    • Introduce the first (lowest) concentration of this compound (e.g., 10⁻⁹ M) into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure it has reached equilibrium with the muscarinic receptors.

  • Generate Test Acetylcholine CRC:

    • In the continued presence of this compound, repeat the cumulative addition of acetylcholine as described in step 2.

    • A rightward shift in the concentration-response curve is expected, indicating that a higher concentration of ACh is required to elicit the same level of contraction.

  • Repeat for Multiple Concentrations:

    • Thoroughly wash the tissue to remove all drugs until it returns to the initial baseline.

    • Repeat steps 3 and 4 with at least two other, higher concentrations of this compound (e.g., 3x10⁻⁹ M and 10⁻⁸ M). A sufficient washout period between different antagonist concentrations is critical.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. [9]

  • Calculate EC50: For each ACh concentration-response curve (control and in the presence of each this compound concentration), plot the response against the log concentration of ACh and fit a sigmoidal dose-response curve to determine the EC50 (the concentration of ACh that produces 50% of the maximal response).

  • Calculate Dose Ratio (DR): The dose ratio is a measure of the magnitude of the rightward shift in the agonist curve. Calculate it for each concentration of this compound used.

    • DR = (EC50 of ACh in the presence of this compound) / (EC50 of ACh in the absence of this compound)

  • Construct the Schild Plot:

    • For each concentration of this compound, calculate log(DR - 1) .

    • Plot log(DR - 1) (Y-axis) against the negative log of the molar concentration of this compound (-log[this compound]) (X-axis).

    • Perform a linear regression on the data points.

  • Determine pA2:

    • The x-intercept of the Schild plot regression line is the pA2 value.

    • A slope of the regression line that is not significantly different from 1 is a strong indication of competitive antagonism.

Data Presentation Tables

Table 1: Experimental Results for Schild Analysis

[this compound] (M) ACh EC50 (M) Dose Ratio (DR) log([this compound]) log(DR-1)
0 (Control) Value 1 N/A N/A
1 x 10⁻⁹ Value Value -9.0 Value
3 x 10⁻⁹ Value Value -8.52 Value

| 1 x 10⁻⁸ | Value | Value | -8.0 | Value |

Table 2: Schild Plot Analysis Summary

Parameter Value Interpretation
pA2 Value Potency of the antagonist. Higher value = higher potency.
Schild Slope Value A slope of ~1.0 suggests competitive antagonism.

| | Value | Goodness of fit for the linear regression. |

References

  • Ehlert, F. J., & Griffin, M. T. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences. [Link]

  • Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Hegde, S. S. (2001). Muscarinic receptors and gastrointestinal tract smooth muscle function. Life Sciences. [Link]

  • Unno, T., Matsuyama, H., & Komori, S. (2006). Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... ResearchGate. [Link]

  • Mizuta, Y., & Isomoto, H. (2012). Muscarinic Regulation of Gastrointestinal Motility. ResearchGate. [Link]

  • Zeigler, D. W., & Jacobson, E. D. (1973). Intestinal Vascular Responses to Gut Pressure and Acetylcholine in vitro. Angiologica. [Link]

  • RJPTSimLab. Bioassay of histamine using guinea pig ileum by matching method. RJPTSimLab. [Link]

  • RJPTSimLab. To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPTSimLab. [Link]

  • Singh, S., & Mandal, M. B. (2013). In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. Semantic Scholar. [Link]

  • Singh, S., & Mandal, M. B. (2013). IN VITRO STUDY OF ACETYLCHOLINE AND HISTAMINE INDUCED CONTRACTIONS IN COLON AND RECTUM OF ADULT AND NEONATE RATS. Indian Journal of Physiology and Pharmacology. [Link]

  • Singh, S., & Mandal, M. B. (2013). In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. PubMed. [Link]

  • Singh, S., & Mandal, M. B. (2013). (PDF) In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. ResearchGate. [Link]

  • Suros, J., Bordas-Feliu, J. M., Gobern, J., & Suros-Batllo, J. (1963). [Therapeutic action of the new synthetic anticholinergic agent, benzylonium bromide, in diseases of the digestive tract]. Medicina Clinica. [Link]

  • REPROCELL. (n.d.). Intestinal Motility Research And Assays. REPROCELL. [Link]

  • REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL. [Link]

Sources

Application Note: Quantitative Analysis of Benzilonium by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated method for the quantitative determination of Benzilonium, a quaternary ammonium compound, using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Due to the non-volatile and ionic nature of this compound, direct GC-MS analysis is not feasible. This protocol outlines an in-situ pyrolysis approach within the GC injector port, which thermally degrades the analyte into its corresponding volatile tertiary amine, allowing for reliable chromatographic separation and mass spectrometric detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for pharmaceutical quality control and research applications.

Introduction: The Analytical Challenge of this compound

This compound bromide is a quaternary ammonium compound with anticholinergic properties.[1] As a salt, it is non-volatile, making it unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be in the vapor phase.[2] Traditional approaches for analyzing such compounds often involve complex derivatization steps. However, an effective alternative is pyrolysis-GC-MS, where the high temperature of the GC injector port is utilized to induce a controlled thermal degradation of the quaternary ammonium salt into a volatile tertiary amine.[2][3][4] This application note provides a comprehensive protocol for this technique, offering a rapid and reliable method for the analysis of this compound.

The principle relies on the thermal-induced Hofmann elimination or nucleophilic substitution that occurs in the hot injector, converting the non-volatile this compound cation into a volatile tertiary amine that can be readily separated on a standard GC column and detected by a mass spectrometer.[2][4] This method has been successfully applied to various quaternary ammonium compounds (QACs) for their identification and quantification.[2][3][5]

Experimental Workflow

The overall workflow for the analysis of this compound by Py-GC-MS is depicted below. It involves sample preparation, in-situ pyrolysis followed by GC separation and MS detection, and finally, data analysis and quantification.

Benzilonium_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B C Injection into Hot Inlet (Pyrolysis) B->C D GC Separation of Tertiary Amine C->D E Mass Spectrometry (Detection & Identification) D->E F Peak Integration E->F G Quantification using Calibration Curve F->G

Sources

Formulation and Handling of Benzilonium Bromide for Preclinical Muscarinic Antagonism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzilonium bromide (1,1-diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium bromide) is a quaternary ammonium anticholinergic agent.[1][2] Historically utilized for gastrointestinal disorders, it remains a valuable tool compound for investigating peripheral muscarinic receptor antagonism without central nervous system (CNS) confounders. This guide provides standardized protocols for formulating this compound bromide for parenteral (IV/IP) and oral (PO) administration in preclinical models (rodent/non-rodent), emphasizing stability control against ester hydrolysis.

Physicochemical Profile & Pre-Formulation Analysis

Before formulation, researchers must account for the compound's specific chemical vulnerabilities. This compound bromide contains an ester linkage connecting the benzilic acid moiety to the pyrrolidinium ring. This structural feature dictates the stability profile.

Table 1: Key Physicochemical Properties
PropertyValue/DescriptionImplication for Formulation
CAS Number 1050-48-2Verification of identity.[2]
Molecular Weight 434.37 g/mol Calculation of molarity (1 mM ≈ 0.434 mg/mL).
Solubility Soluble in water, Ethanol, IsopropanolAqueous vehicles (Saline/PBS) are suitable without complex surfactants.
pKa Quaternary Ammonium (Always Ionized)Highly polar; poor blood-brain barrier penetration; low oral bioavailability.
Stability Ester Bond CRITICAL: Susceptible to hydrolysis in alkaline pH (> pH 7.5).
Appearance Light brown/white crystalline solidDiscoloration indicates degradation.
Stability Warning: The Hydrolysis Trap

The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding benzilic acid and 1-ethyl-3-hydroxypyrrolidinium . This reaction is base-catalyzed.[3]

  • Rule: Avoid vehicles with pH > 7.0 for long-term storage.

  • Optimal pH: 4.5 – 6.5.

Vehicle Selection Strategy

For preclinical dosing, the vehicle must balance solubility with physiological compatibility.

Recommended Vehicles
  • 0.9% Saline (Physiological Sodium Chloride):

    • Pros: Isotonic, neutral to slightly acidic pH (typically ~5.5), ideal for IV/IP.

    • Cons: None for this compound.

  • Phosphate Buffered Saline (PBS) - Adjusted:

    • Pros: Buffering capacity prevents local pH shifts at injection site.

    • Cons: Standard PBS is pH 7.4. Must act: Adjust pH to 6.0-6.5 using dilute HCl if storing >24 hours.

Vehicles to Avoid
  • Carbonate/Bicarbonate Buffers: High pH (>8.0) will rapidly hydrolyze the drug.

  • Basic Water: Water exposed to air can absorb CO2, but generally, water stored in glass can leach alkali; ensure high-quality Type I water is used.

Experimental Protocols

Visualization: Formulation Decision Tree

The following logic flow ensures the correct vehicle selection based on route of administration and study duration.

FormulationLogic Start Start: this compound Bromide Formulation Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral Gavage (PO) Route->Oral Solvent_IV Vehicle: 0.9% Sterile Saline IV_IP->Solvent_IV Solvent_PO Vehicle: Distilled Water or 0.5% MC Oral->Solvent_PO Check_pH CRITICAL: Check pH Target: 4.5 - 6.5 Solvent_IV->Check_pH Solvent_PO->Check_pH Filter Sterile Filter (0.22 µm PES) Check_pH->Filter Storage Store: 4°C (Use within 48h) Filter->Storage

Figure 1: Decision tree for vehicle selection and processing steps to ensure stability and sterility.

Protocol A: Preparation for Intravenous (IV) or Intraperitoneal (IP) Injection

Target Concentration: 1 – 5 mg/mL (Adjust based on dose).

  • Weighing: Accurately weigh the required amount of this compound bromide into a sterile, amber glass vial (protect from light).

  • Dissolution:

    • Add 80% of the final volume of 0.9% Sterile Saline .

    • Vortex gently for 1-2 minutes. The salt should dissolve readily at room temperature.

  • pH Adjustment (Optional but Recommended):

    • Measure pH using a micro-probe.

    • If pH > 6.5, adjust carefully with 0.1 N HCl. Target pH 5.5.

  • Final Volume: Add remaining saline to reach target volume.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile vial.

    • Note: PES is low-protein binding and chemically compatible.

  • QC: Inspect for particulates. Solution should be clear and colorless/pale yellow.

Protocol B: Preparation for Oral Gavage (PO)

Target Concentration: 5 – 20 mg/mL.

  • Vehicle: Distilled water is sufficient. If higher viscosity is required for suspension uniformity (though this compound is soluble, this aids gavage accuracy), use 0.5% Methylcellulose (MC) .

  • Mixing:

    • Add this compound bromide powder to the vehicle.

    • Stir magnetically for 5-10 minutes.

  • Storage: Store at 4°C. Prepare fresh weekly to avoid hydrolysis drift.

In Vivo Dosing Considerations

This compound is a quaternary ammonium compound.[2][4] This class has distinct pharmacokinetic properties compared to tertiary amines (like atropine).

Table 2: Suggested Dosing Regimens (Rat/Mouse)
ParameterRecommendationRationale
IV/IP Dose 0.5 – 5 mg/kg High potency; rapid onset. Quaternary salts do not cross BBB, so systemic toxicity is primarily peripheral (respiratory/cardiac).
Oral Dose 10 – 50 mg/kg Poor Oral Bioavailability (10-20%). Quaternary ammoniums are poorly absorbed from the gut. Higher doses are required to achieve systemic blockade.
Dosing Volume IV: 1-2 mL/kgIP: 5-10 mL/kgPO: 5-10 mL/kgStandard physiological limits to prevent volume overload.
Observation 15-30 min post-dosePeak effect typically occurs rapidly due to ionic nature.
Expected Pharmacological Effects (Biomarkers)
  • Primary: Inhibition of GI motility (delayed gastric emptying), antisialagogue activity (dry mouth), mydriasis (pupil dilation - less common than atropine unless high systemic exposure).

  • Safety Monitoring: Monitor for tachycardia (M2 blockade) and urinary retention.

Quality Control & Validation

To ensure the integrity of your data, validate the formulation stability.

QC_Workflow Sample Formulated Solution Visual Visual Inspection (Clarity) Sample->Visual pH_Test pH Meter (Target < 6.5) Sample->pH_Test Pass Release for Dosing Visual->Pass Clear Fail Discard Visual->Fail Precipitate pH_Test->Pass 4.5-6.5 pH_Test->Fail >7.0 HPLC HPLC Verification (Optional) Pass->HPLC If stored >3 days

Figure 2: Quality control workflow. HPLC is recommended only for long-term stability studies.

HPLC Conditions (For Stability Indicating Assay)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[5]

  • Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [40:60].

  • Detection: UV at 210-220 nm (Ester absorption).

  • Flow Rate: 1.0 mL/min.[5]

References

  • PubChem. (2023). This compound bromide - Compound Summary. National Library of Medicine. Available at: [Link]

  • DrugBank Online. (2023). This compound: Pharmacology and Structure. Available at: [Link]

  • Bowman, W. C., & Rand, M. J. (1980). Textbook of Pharmacology. Blackwell Scientific.
  • Lund, W. (1994). The Pharmaceutical Codex: Principles and Practice of Pharmaceutics. Pharmaceutical Press. (Reference for stability of ester-based pharmaceuticals).
  • Reichertz, P., & Schliva, M. (1962). Toxicity study of this compound bromide. Arzneimittel-Forschung, 12, 414.[1] (Source for LD50 and acute toxicity data).

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in Benzilonium receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Benzilonium Bromide Binding Assays

Document ID: TS-BENZ-004 | Version: 2.1 | Status: Active

Executive Summary & Mechanism of Action

This compound bromide is a quaternary ammonium anticholinergic agent.[1] Unlike tertiary amines (e.g., atropine), it is permanently charged at physiological pH, rendering it highly hydrophilic and unable to cross the blood-brain barrier.

In receptor binding studies, this compound is typically characterized via Competition Binding Assays against a high-affinity radioligand (e.g.,


-N-Methylscopolamine (

-NMS) or

-QNB) on muscarinic acetylcholine receptors (mAChRs, subtypes M1–M5).

The Core Challenge: Inconsistencies in this compound data often stem from its slow dissociation kinetics (common in high-affinity antagonists) and electrostatic non-specific binding due to its positive charge. This guide addresses these specific failure modes.

The "Gold Standard" Validation Protocol

Before troubleshooting, ensure your baseline protocol aligns with the validated standard for quaternary ammonium antagonists.

Parameter Standard Specification Rationale
Receptor Source CHO-K1 membranes (hM1–hM5)High expression density (

) minimizes protein required.
Radioligand

-NMS (0.2 nM)
Hydrophilic, surface-selective ligand. Matches this compound's physicochemical profile.
Competitor This compound Bromide (

to

M)
Wide range required to capture full sigmoidal displacement.
Buffer System 50 mM Tris-HCl, 10 mM

, pH 7.4

stabilizes the receptor-G-protein complex (though less critical for antagonists).
Incubation 120 min @ 25°C CRITICAL: Quaternary amines have slow

. Shorter times yield artificially high

values (right-shift).
Separation Rapid Filtration (Whatman GF/B)Pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize filter charge.
Validated Assay Workflow

BindingWorkflow Prep Membrane Prep (CHO-hM3) Mix Reaction Assembly (Buffer + [3H]-NMS + this compound) Prep->Mix 5-10 µg protein Equilib Equilibrium (2 hrs @ 25°C) Mix->Equilib Harvest Harvesting (GF/B Filters + 0.3% PEI) Equilib->Harvest Stop Reaction Count Scintillation Counting Harvest->Count Wash 3x Analysis Data Analysis (Non-linear Regression) Count->Analysis DPM to Ki

Figure 1: Standard Competition Binding Workflow. Note the critical PEI pre-soak step at the Harvesting stage.

Troubleshooting Matrix: Symptom-Based Solutions

Issue 1: High Non-Specific Binding (NSB)

Symptom: Total binding is high, but the signal-to-noise ratio is low (< 5:1). Root Cause: this compound and


-NMS are both positively charged. They adhere electrostatically to the negatively charged glass fibers of GF/B filters.
  • Corrective Action:

    • PEI Pre-treatment: Ensure filters are soaked in 0.3% - 0.5% Polyethylenimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that masks the negative charge of the glass.

    • Wash Buffer: Use ice-cold buffer (

      
      ) to reduce dissociation during the wash, but ensure the ionic strength is sufficient (50 mM Tris) to minimize electrostatic sticking.
      
Issue 2: "Right-Shifted" Curves (Low Affinity Artifacts)

Symptom: The calculated


 for this compound varies between experiments, often appearing weaker (higher nM) than literature values.
Root Cause: Non-Equilibrium Conditions.  High-affinity antagonists (

) have extremely slow dissociation rates (

can be

). If you harvest at 60 minutes, the system has not reached equilibrium, and the

will be overestimated.
  • Corrective Action:

    • Extend Incubation: Increase incubation time to 3–4 hours.

    • Validation: Perform a kinetic association experiment to determine the time to equilibrium (

      
      ).
      
Issue 3: The "Steep Hill Slope" (Hill Coefficient > 1.2)

Symptom: The competition curve is too steep, or


 is lower than theoretically possible (

). Root Cause: Ligand Depletion. You are using too much receptor protein. If

of the radioligand, the free concentration of the ligand is significantly depleted, violating the assumptions of the Cheng-Prusoff equation.
  • Corrective Action:

    • Zone A Rule: Ensure that

      
       of the total added radioligand is bound.[2]
      
    • Dilute Membranes: Reduce protein concentration until specific binding is roughly 500–1000 CPM (just enough for signal), or roughly

      
      .
      

Advanced Logic: The Troubleshooting Tree

Use this decision tree to diagnose specific assay failures.

TroubleshootingTree Start Problem: Inconsistent Data CheckNSB Is NSB > 20% of Total? Start->CheckNSB CheckPEI Check Filter Prep: Did you use 0.3% PEI? CheckNSB->CheckPEI Yes CheckIC50 Is Ki varying between runs? CheckNSB->CheckIC50 No ActionPEI Soak Filters 1hr+ in 0.3% PEI CheckPEI->ActionPEI No/Unsure CheckPEI->CheckIC50 Yes CheckTime Check Kinetics: Is incubation < 2 hrs? CheckIC50->CheckTime Yes CheckSlope Is Hill Slope > 1.2? CheckIC50->CheckSlope No ActionTime Extend Incubation to 3-4 hrs CheckTime->ActionTime Yes CheckDepletion Ligand Depletion: Is Bound > 10% Total? CheckSlope->CheckDepletion Yes ActionDilute Dilute Receptor Protein CheckDepletion->ActionDilute Yes

Figure 2: Diagnostic Logic for this compound Binding Failures.

Frequently Asked Questions (FAQ)

Q: Can I use


-Benzilonium for direct saturation binding? 
A:  Yes, but it is rare. Competition assays using 

-NMS are preferred because NMS is a standard reference with well-characterized kinetics. If using

-Benzilonium, you must empirically determine its specific

on your cell line first.

Q: Why does my this compound


 differ between M3 and M2 receptors? 
A:  This is expected. While this compound is a non-selective antagonist, it often shows slight preference (2-5 fold) for M3 over M2 depending on the tissue source (e.g., guinea pig ileum vs. atria). Ensure you are using a cloned cell line (CHO or HEK) expressing a single subtype to determine true affinity.

Q: The wash step seems to wash off my bound ligand. What do I do? A: this compound has a fast association but a slow dissociation. However, if your wash buffer is warm (


), dissociation accelerates. Always use ice-cold (

) buffer
for the termination step and complete the filtration/wash cycle in under 15 seconds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl Bromide (Related Structure/Class). Retrieved from [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010).Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. (Contextual grounding for Competition Binding Kinetics).

Sources

How to prevent the degradation of Benzilonium bromide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Solution

Ticket ID: BB-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triage" Protocol

If you are currently experiencing inconsistent results or baseline drift with Benzilonium bromide, stop immediately and review the following critical checkpoints. This compound bromide is a quaternary ammonium benzilate ester; its primary failure mode is hydrolytic cleavage , which is aggressively catalyzed by pH and temperature.

Critical Factor The Rule The "Why" (Mechanism)
pH Control Maintain pH 3.0 – 5.0 The ester bond is highly susceptible to base-catalyzed hydrolysis (

attack). Neutral or basic pH (>6.5) accelerates degradation exponentially.
Temperature Store at 4°C or -20°C Arrhenius kinetics dictate that hydrolysis rates double (approx.) for every 10°C increase. Room temperature is a risk factor.
Solvent Choice Water or Acetonitrile Avoid primary alcohols (Methanol/Ethanol) for long-term storage to prevent transesterification (alcoholysis).
Buffer Species Citrate or Acetate Avoid Phosphate buffers if possible; phosphate ions can act as general base catalysts, promoting hydrolysis even at lower pH.

Diagnostic Guide: Understanding the Failure Mode

To prevent degradation, you must understand the enemy. This compound bromide degrades primarily via hydrolysis of the ester linkage . This is not a random event; it is a predictable chemical reaction driven by the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon.

The Degradation Pathway

The molecule cleaves into two distinct, pharmacologically inactive fragments:

  • Benzilic Acid: An aromatic carboxylic acid.

  • 1,1-diethyl-3-hydroxypyrrolidinium: A quaternary ammonium alcohol.

Below is the mechanistic pathway you must visualize to control the reaction.

BenziloniumDegradation cluster_catalysis Catalysis Factors This compound This compound Bromide (Active Drug) OH_Attack Nucleophilic Attack (Rate Limiting Step) This compound->OH_Attack + H2O / OH- Intermediate Tetrahedral Intermediate OH_Attack->Intermediate BenzilicAcid Benzilic Acid (Inactive) Intermediate->BenzilicAcid Ester Cleavage Pyrrolidinium Pyrrolidinium Alcohol (Inactive) Intermediate->Pyrrolidinium High_pH High pH (>6.0) High_pH->OH_Attack Accelerates Heat Heat (>25°C) Heat->OH_Attack Accelerates

Figure 1: The hydrolytic degradation pathway of this compound bromide. The ester bond (blue node) is the structural vulnerability, susceptible to nucleophilic attack (red node) leading to irreversible cleavage.

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Create a 10 mM this compound bromide stock solution with a shelf-life of >3 months at -20°C.

Materials Required
  • This compound bromide solid (Store desiccated).

  • Solvent: Milli-Q Water (18.2 MΩ) or Anhydrous Acetonitrile.

  • Stabilizer: 0.1 M Hydrochloric Acid (HCl) or Citrate Buffer (pH 4.0).

  • Container: Amber borosilicate glass vials (silanized preferred).

Protocol Steps
  • Solvent Pre-Conditioning (The "Acid Spike"):

    • Do not dissolve the drug in pure water immediately. Pure water absorbs atmospheric CO2 but can still vary in pH.

    • Action: Acidify your Milli-Q water to approximately pH 3.0–4.0 using a small volume of 0.1 M HCl.

    • Reasoning: Pre-acidification ensures the drug never experiences a "pH shock" in a neutral or slightly alkaline micro-environment during dissolution.

  • Dissolution:

    • Weigh the calculated amount of this compound bromide.

    • Add the acidified water to the vial.

    • Vortex gently. Avoid sonication if possible, as it generates local heat spots which can initiate hydrolysis.

  • Aliquoting & Storage:

    • Divide the stock into single-use aliquots (e.g., 50 µL).

    • Freeze-Thaw Rule: this compound is relatively robust to freezing, but repeated freeze-thaw cycles introduce condensation and temperature fluctuations. Single-use aliquots are mandatory.

    • Store at -20°C .

Troubleshooting & FAQs

Q1: Can I use DMSO as a solvent? A: Yes, DMSO is an excellent solvent for this compound bromide and is generally aprotic, meaning it does not participate in hydrolysis directly. However, DMSO is hygroscopic (absorbs water from the air). If your DMSO is "wet," hydrolysis will occur.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves) and keep the container tightly sealed.

Q2: My HPLC baseline shows a "ghost peak" eluting earlier than this compound. What is it? A: This is almost certainly Benzilic Acid . Because Benzilic Acid is more polar (due to the carboxylic acid group) than the parent ester, it typically elutes earlier on reverse-phase C18 columns.

  • Validation: Inject a standard of Benzilic Acid. If the retention times match, your this compound stock has degraded.

Q3: Why do you recommend Citrate buffer over Phosphate buffer? A: This is a subtle but critical point in physical organic chemistry. Phosphate anions (


) can act as general base catalysts . They can abstract a proton from a water molecule, making it more nucleophilic and attacking the ester bond even if the pH is ostensibly stable. Citrate and Acetate anions exhibit this effect much less weakly [1].

Q4: I need to use the drug in a physiological buffer (pH 7.4) for a cell assay. What do I do? A: You are fighting a losing battle against time. At pH 7.4, the half-life of benzilate esters drops significantly.

  • The Workaround: Keep the stock solution acidic (pH 4.0). Dilute into the pH 7.4 assay buffer immediately before addition to the cells (t < 5 minutes). Do not prepare the dilution hours in advance.

References

  • Garrett, E. R. (1962). "Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Esters." Journal of Pharmaceutical Sciences. Link

    • Context: Establishes the fundamental kinetics of ester hydrolysis and the catalytic role of specific buffer species.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Foo, G. S., et al. (2016). "Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon." Journal of Agricultural and Food Chemistry. Link

    • Context: While focused on a different molecule, this paper provides excellent data on base-catalyzed hydrolysis kinetics in aqueous systems, applicable to the benzil
  • Zhao, Y., et al. (2010).[1] "Stability and degradation products of otilonium bromide in different media." Journal of China Pharmaceutical University. Link

    • Context: Otilonium bromide is a structural analog (quaternary ammonium benzoate/benzilate derivative). This study confirms the rapid alcoholysis in methanol and hydrolysis in water/plasma, validating the recommendation to avoid alcohols and neutral aqueous storage.

Sources

Validation & Comparative

A Researcher's Guide to Validating Antimuscarinic Activity: A Comparative Analysis Using Benzilonium and Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison for validating the antimuscarinic activity of Benzilonium bromide, leveraging the definitive power of knockout (KO) mouse models. We will explore the causality behind experimental choices, present self-validating protocols, and compare this compound's profile with other relevant antimuscarinic agents.

The Rationale for Knockout Models in Validating Antimuscarinic Action

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (M1-M5), mediate a vast array of physiological functions.[1] The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to phospholipase C activation, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins, inhibiting adenylyl cyclase.[2] Many tissues co-express multiple muscarinic receptor subtypes, making it challenging to dissect the precise receptor subtype mediating a specific physiological response using pharmacological agents alone, which often lack absolute selectivity.

This is where knockout mouse models become indispensable tools. By selectively deleting the gene encoding a specific muscarinic receptor subtype, we can create a biological system where the receptor's function is absent. Any observed alteration in the animal's response to a pharmacological agent can then be directly attributed to the missing receptor, providing unequivocal evidence of a drug-receptor interaction.

This guide will focus on validating the M2 and M3 receptor activity of this compound bromide by comparing its effects in wild-type (WT) mice with those in M2 and M3 receptor knockout mice.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways of M2 and M3 muscarinic receptors and the overarching experimental workflow for validating this compound's antimuscarinic activity.

Muscarinic Receptor Signaling Pathways cluster_M3 M3 Receptor Signaling cluster_M2 M2 Receptor Signaling M3 M3 Receptor Gq11 Gq/11 M3->Gq11 Acetylcholine PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion Ca_release->Glandular_Secretion M2 M2 Receptor Gi_o Gi/o M2->Gi_o Acetylcholine AC Adenylyl Cyclase Gi_o->AC ACh_Release ↓ ACh Release (Autoreceptor) Gi_o->ACh_Release cAMP ↓ cAMP AC->cAMP Heart_Rate ↓ Heart Rate cAMP->Heart_Rate This compound This compound Bromide This compound->M3 Antagonism This compound->M2 Antagonism

Figure 1: Simplified signaling pathways of M2 and M3 muscarinic receptors and the antagonistic action of this compound bromide.

Experimental Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assays In Vivo Assays cluster_analysis Data Analysis & Interpretation WT Wild-Type (WT) Mice Vehicle Vehicle Control This compound This compound Bromide Pilocarpine Pilocarpine (Muscarinic Agonist) Pilo_Benz Pilocarpine + this compound M2_KO M2 Receptor KO Mice M3_KO M3 Receptor KO Mice Salivation Pilocarpine-Induced Salivation Assay Vehicle->Salivation GI_Motility Gastrointestinal Motility Assay Vehicle->GI_Motility This compound->Salivation This compound->GI_Motility Pilocarpine->Salivation Pilo_Benz->Salivation Comparison Compare this compound Effects (WT vs. KO) Salivation->Comparison GI_Motility->Comparison Validation Validate M2/M3 Antagonistic Activity Comparison->Validation

Figure 2: Experimental workflow for validating this compound's antimuscarinic activity using knockout mice.

Comparative Analysis of Antimuscarinic Agents

To provide context for this compound's activity, it is essential to compare it with other well-characterized antimuscarinic drugs. The following table summarizes the receptor selectivity profiles of this compound (inferred from bencycloquidium bromide) and several alternatives.

CompoundM1 SelectivityM2 SelectivityM3 SelectivityPrimary Clinical Application(s)
This compound Bromide ModerateLowHigh (inferred)Irritable Bowel Syndrome
Atropine Non-selectiveNon-selectiveNon-selectiveBradycardia, mydriasis, anticholinesterase poisoning
Darifenacin LowLowHigh (up to 59-fold > other subtypes)[3][4]Overactive Bladder (OAB)[5]
Solifenacin ModerateLowHigh[6]Overactive Bladder (OAB)
Oxybutynin HighLowHigh[7][8]Overactive Bladder (OAB)
Tiotropium Bromide HighLowHigh (long-acting)Chronic Obstructive Pulmonary Disease (COPD)

Experimental Protocols for In Vivo Validation

The following protocols are designed as self-validating systems, where the inclusion of knockout mice provides a definitive control for interpreting the pharmacological effects of this compound.

Protocol 1: Pilocarpine-Induced Salivation Assay

Rationale: Salivary glands are rich in M3 muscarinic receptors, which are the primary mediators of acetylcholine-induced glandular secretion.[2] Pilocarpine, a non-selective muscarinic agonist, robustly stimulates salivation. An M3 antagonist like this compound is expected to inhibit this effect in WT mice. In M3 KO mice, the response to pilocarpine is significantly blunted, and this compound should have a minimal additional inhibitory effect, thus validating its M3-mediated mechanism.

Materials:

  • Wild-type (WT) mice (e.g., C57BL/6J)

  • M3 receptor knockout (M3R-/-) mice (e.g., JAX Stock No. 030163)[9]

  • This compound bromide solution

  • Pilocarpine hydrochloride solution (e.g., 1 mg/kg)[8]

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Pre-weighed cotton balls or absorbent swabs[10]

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before the experiment.

  • Baseline Measurement: Anesthetize a mouse with isoflurane. Once anesthetized, place a pre-weighed cotton ball in the oral cavity for a defined period (e.g., 2 minutes) to collect basal saliva. Remove the cotton ball and weigh it immediately to determine the amount of saliva collected.

  • Drug Administration:

    • Group 1 (WT Vehicle + Pilocarpine): Administer vehicle (e.g., intraperitoneally, i.p.) to WT mice. After a pre-determined time (e.g., 30 minutes), administer pilocarpine (e.g., 1 mg/kg, subcutaneously, s.c.).

    • Group 2 (WT this compound + Pilocarpine): Administer this compound bromide (at a predetermined dose) to WT mice. After the same pre-determined time, administer pilocarpine.

    • Group 3 (M3 KO Vehicle + Pilocarpine): Administer vehicle to M3 KO mice, followed by pilocarpine.

    • Group 4 (M3 KO this compound + Pilocarpine): Administer this compound bromide to M3 KO mice, followed by pilocarpine.

  • Saliva Collection: Immediately after pilocarpine administration, place a new pre-weighed cotton ball in the oral cavity. Collect saliva for a set duration (e.g., 15-30 minutes).[11]

  • Quantification: Remove the cotton ball and weigh it. The weight of saliva is the final weight minus the initial weight of the cotton ball.

  • Data Analysis: Express saliva production as mg/g of body weight. Compare the mean saliva production between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in pilocarpine-induced salivation in Group 2 compared to Group 1, and a lack of significant difference between Group 3 and Group 4, would validate the M3-antagonistic activity of this compound.

Protocol 2: Gastrointestinal Motility Assay (Charcoal Meal Transit)

Rationale: Gastrointestinal smooth muscle contraction is primarily mediated by M3 muscarinic receptors, with M2 receptors playing a modulatory role.[12] Antimuscarinic agents are known to decrease gastrointestinal motility. By comparing the effect of this compound on charcoal meal transit in WT, M2 KO, and M3 KO mice, we can dissect its influence on these receptor subtypes. A significant delay in transit in WT mice, which is attenuated or absent in M3 KO mice, would point towards an M3-mediated effect. Any residual effect in M3 KO mice that is absent in M2/M3 double KO mice (if available) could suggest a minor M2 contribution.

Materials:

  • Wild-type (WT) mice

  • M2 receptor knockout (M2R-/-) mice (e.g., JAX Stock No. 030162)

  • M3 receptor knockout (M3R-/-) mice

  • This compound bromide solution

  • Vehicle (e.g., sterile saline)

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Drug Administration:

    • Group 1 (WT Vehicle): Administer vehicle (e.g., i.p. or per os, p.o.) to WT mice.

    • Group 2 (WT this compound): Administer this compound bromide to WT mice.

    • Group 3 (M2 KO Vehicle): Administer vehicle to M2 KO mice.

    • Group 4 (M2 KO this compound): Administer this compound bromide to M2 KO mice.

    • Group 5 (M3 KO Vehicle): Administer vehicle to M3 KO mice.

    • Group 6 (M3 KO this compound): Administer this compound bromide to M3 KO mice.

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension (e.g., 0.1 mL/10 g body weight) to each mouse via oral gavage.

  • Transit Time Measurement: After a specific time (e.g., 20-30 minutes), humanely euthanize the mice.

  • Intestinal Dissection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measurement: Lay the intestine flat on a moist surface without stretching. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean transit percentages between the groups using appropriate statistical analysis. A significant decrease in transit in Group 2 compared to Group 1, and a significantly smaller or no decrease in Group 6 compared to Group 5, would validate the M3-mediated inhibitory effect of this compound on gastrointestinal motility.

Interpreting the Results: A Self-Validating System

The power of this experimental design lies in its inherent self-validation. The knockout mice serve as the ultimate negative controls for the specific receptor being investigated.

  • If this compound significantly inhibits salivation and GI motility in WT mice but has little to no effect in M3 KO mice , this provides strong evidence that its primary mechanism of action for these physiological effects is through antagonism of the M3 receptor.

  • If this compound still shows some inhibitory effect in M3 KO mice, but this effect is absent in M2 KO mice (in the case of GI motility) , it might suggest a secondary, M2-mediated action. However, based on the known physiology, a predominant M3 effect is expected.

  • The M2 KO mice in the salivation assay serve as a specificity control. As M3 receptors are the primary drivers of salivation, this compound's effect should be largely preserved in M2 KO mice, further pinpointing the M3 receptor as the main target in this tissue.

Conclusion: A Rigorous Approach to Validation

By employing a comparative approach that integrates knockout mouse models, researchers can move beyond simple pharmacological observations to definitively validate the antimuscarinic activity of compounds like this compound bromide at specific receptor subtypes. This rigorous, evidence-based methodology is crucial for elucidating precise mechanisms of action, predicting potential therapeutic benefits and side effects, and ultimately, for the successful development of novel therapeutics. The detailed protocols and comparative data provided in this guide offer a robust framework for conducting such validation studies with a high degree of scientific integrity.

References

  • Darifenacin: An M3-selective muscarinic antagonist for the treatment of overactive bladder. Managed Healthcare Executive. [Link]

  • Chapple, C. (2007). Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 8(4), 511-523. [Link]

  • Jiang, J. X., et al. (2011). Characterization of bencycloquidium bromide, a novel muscarinic M(3) receptor antagonist in guinea pig airways. European Journal of Pharmacology, 655(1-3), 146-152. [Link]

  • Solifenacin: A competitive muscarinic receptor antagonist with relative M3 selectivity. Bolt Pharmacy. [Link]

  • Yamada, S., et al. (2018). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 137(3), 215-221. [Link]

  • Melchiorre, C., et al. (2010). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Medicinal Research Reviews, 30(3), 477-513. [Link]

  • Abrams, P., et al. (2006). Darifenacin: a selective M(3) muscarinic receptor antagonist for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, 7(16), 2317-2331. [Link]

  • Yono, M., et al. (2008). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Clinical Therapeutics, 30(5), 844-855. [Link]

  • Cardozo, L., et al. (2006). A review of solifenacin in the treatment of urinary incontinence. Therapeutics and Clinical Risk Management, 2(3), 259-266. [Link]

  • Reitz, A. B., et al. (2007). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Medicinal Chemistry, 3(6), 543-546. [Link]

  • B6N.129S4(Cg)-Chrm2 tm1Jwe /J. The Jackson Laboratory. [Link]

  • B6N.129S6(B6J)-Chrm3 tm1Jwe /J. The Jackson Laboratory. [Link]

  • Oki, T., et al. (2009). Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. British Journal of Pharmacology, 157(7), 1259-1267. [Link]

  • Novara, G., et al. (2011). An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder. European Urology Supplements, 10(3), 420-428. [Link]

  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. [Link]

  • Ohtake, A., et al. (2004). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. European Journal of Pharmacology, 492(2-3), 243-250. [Link]

  • B6N.129S6(Cg)-Chrm5tm1Jwe/J. The Jackson Laboratory. [Link]

  • B6N.129S6(Cg)-Chrm1tm1Jwe/J. The Jackson Laboratory. [Link]

  • M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. International Continence Society. [Link]

  • Ishikawa, Y., et al. (2012). Inhibition of pilocarpine-induced saliva secretion by adrenergic agonists in ICR mice. Journal of Pharmacological Sciences, 120(4), 274-280. [Link]

  • Bagavant, H., et al. (2017). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (128), e57203. [Link]

  • M3 Muscarinic Receptor Knockout mice are hypophagic, lean, & have improved glucose tolerance & insulin sensitivity. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Evaluation of muscarinic participation in the gastrointestinal tract of mice. ResearchGate. [Link]

  • Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. Taylor & Francis Online. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450. [Link]

  • The effects of atropine or this compound on pelvic pouch and anal sphincter functions. Diseases of the Colon & Rectum, 34(10), 882-886. [Link]

  • Saliva collection with pilocarpine stimulation. ResearchGate. [Link]

  • Characterization of bencycloquidium bromide, a novel muscarinic M(3) receptor antagonist in guinea pig airways. PubMed. [Link]

  • Whole Intestinal & Colonic transit time (in vivo). Mouse Metabolic Phenotyping Centers. [Link]

  • D'Agostino, G., et al. (1989). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. Life Sciences, 45(18), 1591-1601. [Link]

  • A simple automated approach to measure mouse whole gut transit. PLOS ONE, 15(9), e0239490. [Link]

  • Gomeza, J., et al. (1999). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. Proceedings of the National Academy of Sciences, 96(4), 1692-1697. [Link]

  • Trem2 KO Strain Details. The Jackson Laboratory. [Link]

  • Pilocarpine-induced salivation in WT and M 1 /M 3 receptor double-KO mice. ResearchGate. [Link]

  • Pilocarpine-induced salivation in WT and M 1 and M 3 receptor single-KO mice. ResearchGate. [Link]

  • Gastrointestinal Motility Assessment Comparing Two Species (Rat vs. Mouse). Charles River Laboratories. [Link]

  • Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 261-269. [Link]

  • Wellstein, A., et al. (1990). Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man. British Journal of Clinical Pharmacology, 29(1), 29-36. [Link]

  • Ehlert, F. J., et al. (2003). Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle. Life Sciences, 74(2-3), 355-366. [Link]

  • A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man. Research Solutions. [Link]

  • Comparison of anticholinergic effects of cibenzoline, disopyramide, and atropine. Journal of Cardiovascular Pharmacology, 10(4), 437-442. [Link]

  • Different effects of atropine and cimetropium bromide on gastric emptying of liquids and antroduodenal motor activity in man. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzilonium
Reactant of Route 2
Benzilonium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.